molecular formula C21H30NO5P B127247 Benproperine phosphate CAS No. 19428-14-9

Benproperine phosphate

Cat. No.: B127247
CAS No.: 19428-14-9
M. Wt: 407.4 g/mol
InChI Key: MCVUURBOSHQXMK-UHFFFAOYSA-N
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Description

Benproperine phosphate is a cough suppressant that has been marketed in multiple countries in Central America and Europe. It is available in various forms, including tablets, dragées, and syrups. The compound is known for its effectiveness in treating non-productive coughs and has a peripheral and central action .

Mechanism of Action

Target of Action

Benproperine phosphate primarily targets the actin-related protein 2/3 complex subunit 2 (ARPC2) . ARPC2 is a part of the Arp2/3 complex that plays a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes including cell shape, motility, and intracellular trafficking .

Mode of Action

This compound acts as an inhibitor of ARPC2 . It attenuates the actin polymerization rate of action polymerization nucleation by impairing Arp2/3 function . This means that it reduces the rate at which actin monomers assemble into actin filaments, a process that is crucial for the formation of cellular structures and the movement of cells .

Biochemical Pathways

The inhibition of ARPC2 by this compound affects the actin polymerization pathway . By impairing the function of the Arp2/3 complex, this compound disrupts the formation of branched actin networks, which are essential for various cellular processes, including cell migration .

Pharmacokinetics

It is known to be an orally active compound .

Result of Action

The primary result of this compound’s action is the suppression of cell migration , particularly in cancer cells . By inhibiting ARPC2 and disrupting actin polymerization, this compound prevents the formation of cellular structures necessary for cell movement, thereby suppressing the migration and invasion of cancer cells . This makes this compound a potential metastasis inhibitor .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific cellular environment and the presence of other compounds or drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benproperine phosphate involves the base-catalyzed ether formation between 2-benzylphenol and 1,2-dichloropropane, resulting in 1-benzyl-2-(2-chloropropoxy)benzene. The remaining halogen is then displaced with piperidine to complete the synthesis .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benproperine phosphate undergoes various chemical reactions, including hydroxylation and glucuronidation. These reactions are essential for the metabolism and excretion of the compound in the human body .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are hydroxylated and glucuronidated metabolites, which are excreted in the urine .

Scientific Research Applications

Benproperine phosphate has been studied for its potential applications beyond cough suppression. Some of the notable research applications include:

Comparison with Similar Compounds

Benproperine phosphate belongs to the class of organic compounds known as diphenylmethanes. Similar compounds in this class include:

    Codeine: A well-known cough suppressant with central action but with potential for addiction and other side effects.

    Dextromethorphan: Another cough suppressant with a different mechanism of action, primarily acting on the central nervous system.

Uniqueness: this compound is unique in its dual action as both a peripheral and central cough suppressant.

Properties

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVUURBOSHQXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941157
Record name Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-76-6, 19428-14-9
Record name Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3563-76-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine phosphate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benproperine phosphate [JAN]
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Record name Pirexyl
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Record name Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate
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Record name Benproperine phosphate
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Record name BENPROPERINE PHOSPHATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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